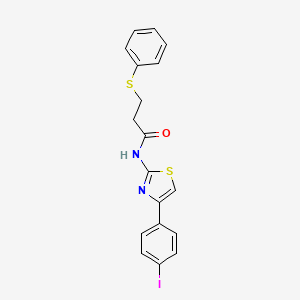
N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide: is a synthetic organic compound characterized by the presence of an iodophenyl group, a thiazole ring, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the iodophenyl and phenylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
Chemistry: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
- N-(4-(4-bromophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
- N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(phenylthio)propanamide
Uniqueness: N-(4-(4-iodophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to the presence of the iodophenyl group, which can enhance its reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to distinct chemical and physical properties, making this compound particularly valuable in research and industrial applications.
属性
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2OS2/c19-14-8-6-13(7-9-14)16-12-24-18(20-16)21-17(22)10-11-23-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLLPPXVZYTIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Rac-1-[(4ar,7as)-2,2-dimethyl-hexahydro-2h-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
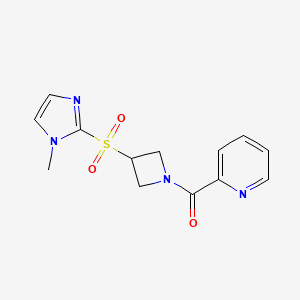
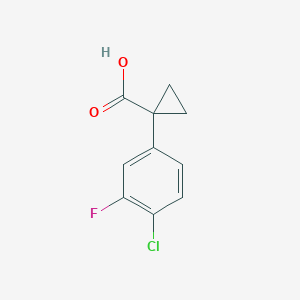
![3'-(3-Chlorophenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2716907.png)
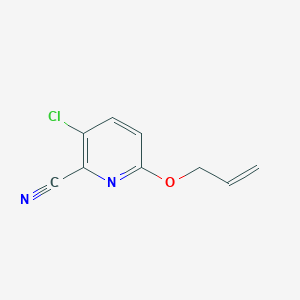
![Methyl 4-((3-(dimethylamino)propyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2716910.png)
methanone](/img/structure/B2716912.png)
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
![5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile](/img/structure/B2716915.png)
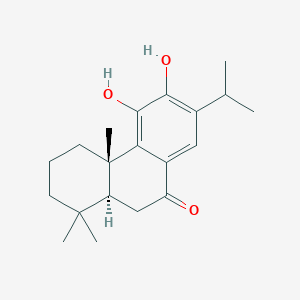
![6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2716918.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716919.png)
![N-(3-chlorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2716921.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2716922.png)
